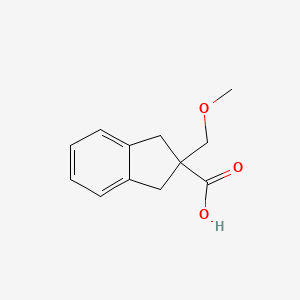
2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound with a unique structure that includes an indene backbone
Preparation Methods
The synthesis of 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the methoxymethyl group can participate in oxidation reactions with reagents like nitrogen dioxide, leading to the formation of stable intermediates and products . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its role in drug development. In industry, it can be used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the methoxymethyl group can undergo reactions that lead to the formation of reactive intermediates, which can then interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid can be compared with similar compounds, such as pyrrole alkaloids and pyrrolidinone derivatives. These compounds share some structural similarities but differ in their chemical properties and biological activities. For instance, pyrrole alkaloids like 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid have distinct chemical structures and biological activities . Pyrrolidinone derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(methoxymethyl)-1,3-dihydroindene-2-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-15-8-12(11(13)14)6-9-4-2-3-5-10(9)7-12/h2-5H,6-8H2,1H3,(H,13,14) |
InChI Key |
SUQHLDZSNDHLBA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC2=CC=CC=C2C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















